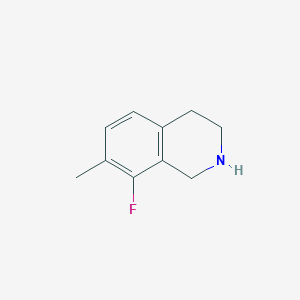

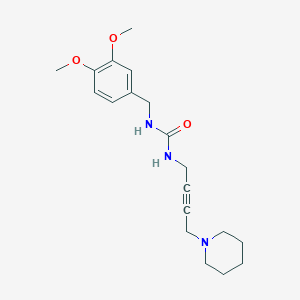

![molecular formula C18H19N3O5 B2672844 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034208-03-0](/img/structure/B2672844.png)

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound. It has been mentioned in the context of Pd-Catalyzed Asymmetric Intramolecular Aryl C−O Bond Formation . It’s also related to α2-Adrenoceptor subtype C (alpha-2C) antagonists .

Synthesis Analysis

The synthesis of similar compounds has been discussed in several studies. One approach involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another study mentions the use of a chiral spirodiphosphine monoxide ligand with 1,1 ′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For instance, the dihedral angles, θ defined by Cprochiral− O, in C-S and C-R are 166.5 and 88.5, ° ° indicating anti and gauche conformations, respectively .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the opening and the re-closing of the 1,4-naphthodioxane ring must occur .科学的研究の応用

- Results : Among the synthesized derivatives, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide emerged as the most potent inhibitor of PARP1 . PARP1 inhibitors are relevant in cancer therapy due to their potential to sensitize cancer cells to DNA-damaging agents.

- Results : Novel derivatives containing the 2,3-dihydrobenzo[b][1,4]dioxin scaffold were studied for their inhibitory activity against B-Raf kinase . B-Raf inhibitors are relevant in cancer treatment, especially in melanoma.

- Results : The 2,3-dihydrobenzo[b][1,4]dioxin-2-ylmethyl)piperazin-1-yl derivatives were proposed as α2-Adrenoceptor subtype C (alpha-2C) antagonists for managing sleep-related breathing disorders .

- Results : This reaction led to the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . Such transformations are relevant for creating complex molecules with high stereocontrol.

- Results : Starting from 2,3-dihydroxybenzoic acid, the synthesis yielded 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride . This compound may find use in various chemical processes.

Poly (ADP-ribose) Polymerase 1 (PARP1) Inhibition

B-Raf Kinase Inhibition

Treatment of Sleep-Related Breathing Disorders

Asymmetric Intramolecular O-Arylation

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine

作用機序

将来の方向性

The future directions for similar compounds have been suggested. For instance, one approach suggests that it’s probably easier to start from methyl acrylate and then remove the methyl group with LiOH after cyclization . Another study mentions the use of a chiral spirodiphosphine monoxide ligand with 1,1 ′-spirobiindane backbone (SDP(O)), a desymmetrization strategy of Pd-catalyzed intramolecular asymmetric aryl C O coupling .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-23-16-17(20-8-7-19-16)25-12-6-9-21(10-12)18(22)15-11-24-13-4-2-3-5-14(13)26-15/h2-5,7-8,12,15H,6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYKTBLVRIOVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3COC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

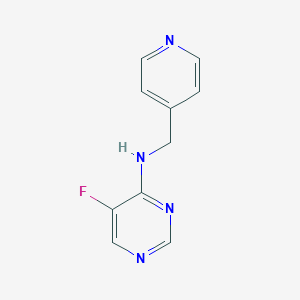

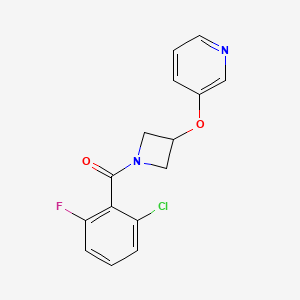

![3-(2-Chlorophenyl)-5-[1-(4-isopropylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2672763.png)

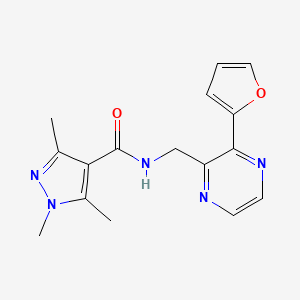

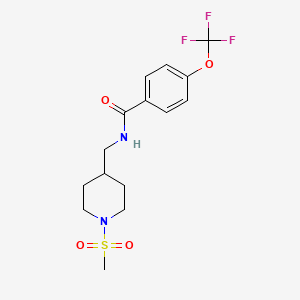

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2672774.png)

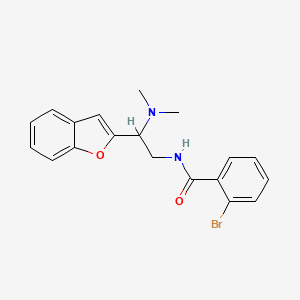

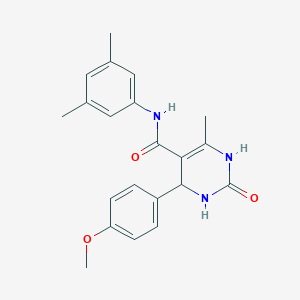

![3-hexadecyl-8-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2672777.png)

![3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2672778.png)

![Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate](/img/structure/B2672779.png)

![3-(3-fluorophenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2672781.png)